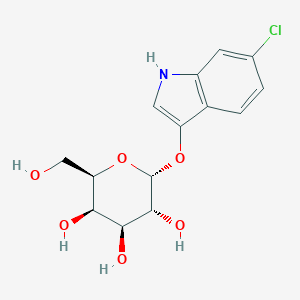

6-Chloro-3-indolyl alpha-D-galactopyranoside

Vue d'ensemble

Description

6-Chloro-3-indolyl alpha-D-galactopyranoside is a synthetic organic compound widely used in biochemical research. It is a chromogenic substrate for alpha-galactosidase, an enzyme that hydrolyzes the compound to produce a colored product. This property makes it valuable in various diagnostic assays and molecular biology applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl alpha-D-galactopyranoside typically involves the glycosylation of 6-chloroindole with a protected galactose derivative. The reaction is carried out under anhydrous conditions using a Lewis acid catalyst such as boron trifluoride etherate. The protected intermediate is then deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-3-indolyl alpha-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by alpha-galactosidase. It can also participate in substitution reactions due to the presence of the chloro group on the indole ring .

Common Reagents and Conditions

Hydrolysis: Catalyzed by alpha-galactosidase under physiological conditions (pH 7.0-7.5, 37°C).

Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used to substitute the chloro group.

Major Products

Hydrolysis: Produces 6-chloroindoxyl and galactose.

Substitution: Depending on the nucleophile, various substituted indole derivatives can be formed.

Applications De Recherche Scientifique

Enzyme Substrate for Glycosidases

Chromogenic Properties:

6-Chloro-3-indolyl α-D-galactopyranoside is utilized as a substrate for β-galactosidase and other glycosidases. Upon enzymatic cleavage, it produces a colored indoxyl compound, which can be visually detected. This property is particularly valuable in microbiological diagnostics where colorimetric changes indicate enzyme activity.

Key Features:

- Detection Sensitivity: The compound allows for high sensitivity in detecting β-galactosidase activity, making it ideal for microbial assays.

- Color Development: The cleavage of the compound results in a colored product that can be quantified spectrophotometrically, facilitating accurate measurement of enzyme activity.

Applications in Microbiology

Microbial Identification:

The compound is widely used in selective media to differentiate between bacterial species based on their enzymatic capabilities. For instance, strains of Escherichia coli can be identified through their ability to hydrolyze 6-Chloro-3-indolyl α-D-galactopyranoside, leading to a distinct color change on agar plates.

Case Study:

A study demonstrated that using this substrate in conjunction with other chromogenic substrates allowed for simultaneous detection of multiple enzymatic activities in bacterial isolates. This approach enhances the diagnostic capabilities of microbiological assays, providing a more comprehensive understanding of microbial populations in clinical samples.

Research Applications

Biochemical Research:

In biochemical research, 6-Chloro-3-indolyl α-D-galactopyranoside serves as a tool for studying glycosidase enzymes' kinetics and mechanisms. By measuring the rate of color development, researchers can deduce kinetic parameters such as and .

Data Table: Enzyme Kinetics Example

| Enzyme | Substrate Concentration (mM) | Rate of Reaction (µmol/min) | (µmol/min) | (mM) |

|---|---|---|---|---|

| β-Galactosidase | 0.1 | 5 | 50 | 0.5 |

| β-Galactosidase | 0.5 | 20 | ||

| β-Galactosidase | 1.0 | 40 |

Advantages Over Other Substrates

Compared to traditional substrates like X-Gal or ONPG, 6-Chloro-3-indolyl α-D-galactopyranoside offers several advantages:

- Reduced Background Interference: The colored product generated from this substrate does not interfere with other chromogenic reactions occurring simultaneously.

- Versatility: It can be used alongside other substrates to create complex media that allow for the detection of multiple enzyme activities.

Future Perspectives

The ongoing research into the applications of 6-Chloro-3-indolyl α-D-galactopyranoside suggests potential expansions into areas such as:

- High-throughput Screening: Its properties could be leveraged in automated systems for rapid microbial identification.

- Environmental Monitoring: The substrate could be employed in assays designed to detect glycosidase-producing organisms in environmental samples.

Mécanisme D'action

The compound exerts its effects through enzymatic hydrolysis by alpha-galactosidase. The enzyme cleaves the glycosidic bond between the indole and galactose moieties, resulting in the release of 6-chloroindoxyl, which undergoes oxidative dimerization to form a colored product. This color change is used as an indicator of enzyme activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-4-chloro-3-indolyl alpha-D-galactopyranoside: Another chromogenic substrate for alpha-galactosidase, producing a blue color upon hydrolysis.

6-Chloro-3-indolyl beta-D-galactopyranoside: A substrate for beta-galactosidase, used in similar applications but with different enzyme specificity

Uniqueness

6-Chloro-3-indolyl alpha-D-galactopyranoside is unique due to its specificity for alpha-galactosidase and the distinct color change it produces upon hydrolysis. This makes it particularly useful in assays where differentiation between alpha- and beta-galactosidase activity is required .

Activité Biologique

6-Chloro-3-indolyl alpha-D-galactopyranoside (commonly referred to as "salmon-gal") is a chromogenic substrate primarily utilized in biochemical assays to detect the activity of the enzyme β-galactosidase. This compound is significant in molecular biology and microbiology, particularly in gene expression studies and diagnostics.

- Molecular Formula : CHClNO

- Molecular Weight : 329.733 g/mol

- Melting Point : 188°C to 190°C

- Solubility : Insoluble in water; soluble in DMSO and methanol.

- CAS Number : 198402-61-8

This compound acts as a substrate for β-galactosidase, which hydrolyzes the compound to release a chromogenic indole derivative. This reaction results in a visible color change, which can be quantitatively measured. The chromogenic product typically manifests as a pink or salmon-colored precipitate, allowing for easy visual detection of enzyme activity.

Biological Applications

- Enzyme Detection : The primary application of salmon-gal is in the detection of β-galactosidase activity in various biological samples, including bacterial colonies. This is particularly useful in recombinant DNA technology where it helps differentiate between positive and negative clones.

- Gene Expression Studies : Used in conjunction with IPTG (isopropyl β-D-thiogalactopyranoside), salmon-gal facilitates the identification of cells expressing the LacZ gene, which encodes β-galactosidase. This is crucial for studies involving gene regulation and expression.

- Microbial Assays : Salmon-gal has been employed to assess microbial contamination in food products by detecting β-galactosidase-producing microorganisms.

Research Findings

Several studies have explored the biological activity and applications of this compound:

- A study highlighted its use as a chromogenic medium for detecting yeasts with β-galactosidase activity, demonstrating its utility in food safety assessments (J. Food Prot. 63, 651, 2000) .

- In research involving bacterial colonies, salmon-gal was shown to provide clear differentiation between LacZ-positive (recombinant) and LacZ-negative (non-recombinant) colonies through colorimetric changes .

Case Studies

-

Detection of Recombinant E. coli :

- In a controlled experiment, E. coli strains transformed with plasmids containing the LacZ gene were cultured on media supplemented with salmon-gal and IPTG. Colonies expressing β-galactosidase exhibited a distinct pink color after incubation, confirming successful transformation.

-

Food Microbiology :

- A study evaluated the effectiveness of salmon-gal in detecting β-galactosidase-producing pathogens in dairy products. The presence of pink colonies indicated contamination, highlighting its potential as a rapid screening tool for food safety.

Comparative Analysis with Other Substrates

| Substrate Name | Color Change | Enzyme Specificity | Application Area |

|---|---|---|---|

| This compound | Pink (salmon) | β-Galactosidase | Molecular biology, diagnostics |

| X-Gal (5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside) | Blue | β-Galactosidase | Gene expression studies |

| 5-Iodo-3-indolyl β-D-galactopyranoside | Purple | β-Galactosidase | Gene expression studies |

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBAXBVBGNSPW-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259204 | |

| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198402-61-8 | |

| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198402-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.